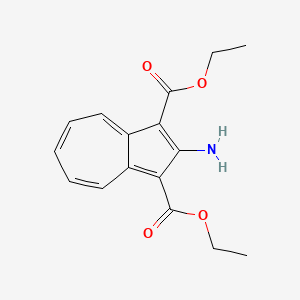

Diethyl 2-aminoazulene-1,3-dicarboxylate

Description

Significance of the Azulene (B44059) Scaffold in Contemporary Organic Chemistry and Materials Science

Azulene, a non-benzenoid aromatic hydrocarbon, is a structural isomer of naphthalene, yet it possesses strikingly different properties that have captured the interest of the scientific community for decades. wikipedia.org Unlike the colorless naphthalene, azulene is characterized by a distinctive deep blue color. wikipedia.org This and other unique characteristics arise from its fused five- and seven-membered ring structure. beilstein-journals.org This arrangement creates a significant dipole moment (1.08 D) for the hydrocarbon, a feature absent in its centrosymmetric isomer, naphthalene. wikipedia.orgbeilstein-journals.org The polarity is explained by a resonance model where the seven-membered ring donates an electron to the five-membered ring, creating a tropylium (B1234903) cation and a cyclopentadienyl (B1206354) anion, respectively, both of which are aromatic according to Hückel's rule. wikipedia.org

This inherent electronic structure gives rise to a small HOMO-LUMO energy gap, which is responsible for its color and unusual photophysical properties, such as the violation of Kasha's rule by exhibiting fluorescence from a higher energy excited state (S2 → S0). wikipedia.orgacs.org These intriguing electronic and optical characteristics have established azulene derivatives as valuable components in the development of advanced functional materials. researchgate.netresearchgate.net

In the realm of materials science , the azulene scaffold is actively explored for its potential in:

Organic Electronics: Azulene-containing polymers are investigated for applications in organic field-effect transistors (OFETs) and photovoltaic cells. beilstein-journals.org The ability to tune the electronic properties by modifying the substitution pattern on the azulene core is a key advantage. bohrium.com

Molecular Switches: The responsiveness of the azulene system to external stimuli makes it a candidate for molecular-level switching devices. researchgate.netresearchgate.net

Nonlinear Optics: The unique polarizability of the azulene structure is beneficial for creating materials with nonlinear optical properties. researchgate.net

In organic chemistry , the azulene framework presents unique synthetic challenges and opportunities. The five-membered ring is electron-rich and susceptible to electrophilic attack, while the seven-membered ring is electron-deficient and reactive towards nucleophiles. bohrium.com This differential reactivity allows for regioselective functionalization, enabling the synthesis of a diverse array of derivatives. nih.gov Recently, there has been growing interest in azulene as a scaffold in medicinal chemistry, where it is being explored as a valuable, albeit underused, lipophilic bicycle. nih.govresearchgate.net

Positioning of Diethyl 2-aminoazulene-1,3-dicarboxylate within the Broader Azulene Research Landscape

Within the extensive family of azulene derivatives, this compound emerges as a pivotal synthetic intermediate. lookchem.com Its structure features the core azulene skeleton functionalized with an electron-donating amino group at the 2-position and two electron-withdrawing ethyl carboxylate groups at the 1- and 3-positions of the five-membered ring. This specific substitution pattern makes it a versatile building block for constructing more complex, highly functionalized azulene systems.

The primary role of this compound is as a precursor or starting material in multi-step synthetic sequences. For instance, it is a known derivative used in the synthesis of other azulene compounds, such as Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, which can then be used in further reactions like palladium-catalyzed cross-coupling to introduce new functional groups onto the seven-membered ring. nih.govnih.gov The amino group and the ester functionalities provide reactive handles for a variety of chemical transformations, allowing chemists to elaborate the molecular structure and fine-tune its electronic and physical properties for specific applications.

The compound is recognized primarily as a valuable intermediate in organic synthesis and medicinal chemistry, facilitating the creation of novel azulene-based materials and biologically active molecules. lookchem.com Its utility is underscored by its commercial availability as a building block for research and development. bldpharm.comechemi.com

Compound Data

Below are interactive tables detailing the properties of the primary compound discussed and a related derivative.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H17NO4 |

| Molecular Weight | 287.31 g/mol echemi.comechemi.com |

| CAS Number | 3806-02-8 echemi.com |

| Appearance | Red Solid nih.gov |

| Polar Surface Area (PSA) | 78.6 Ų echemi.com |

| Common Synonyms | 2-Amino-azulene-1,3-dicarboxylic acid diethyl ester echemi.com |

Table 2: Properties of Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate

| Property | Value |

|---|---|

| IUPAC Name | Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate nih.gov |

| Molecular Formula | C16H16BrNO4 nih.gov |

| Molecular Weight | 366.21 g/mol nih.gov |

| CAS Number | 50469-71-1 nih.gov |

| Exact Mass | 365.02627 Da nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

3806-02-8 |

|---|---|

Molecular Formula |

C16H17NO4 |

Molecular Weight |

287.31 g/mol |

IUPAC Name |

diethyl 2-aminoazulene-1,3-dicarboxylate |

InChI |

InChI=1S/C16H17NO4/c1-3-20-15(18)12-10-8-6-5-7-9-11(10)13(14(12)17)16(19)21-4-2/h5-9H,3-4,17H2,1-2H3 |

InChI Key |

FKLMJXLPXBUJDE-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C2C=CC=CC=C2C(=C1N)C(=O)OCC |

Canonical SMILES |

CCOC(=O)C1=C2C=CC=CC=C2C(=C1N)C(=O)OCC |

Other CAS No. |

3806-02-8 |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Aminoazulene 1,3 Dicarboxylate

Established Synthetic Routes

The foundational methods for creating the diethyl 2-aminoazulene-1,3-dicarboxylate scaffold rely on the reaction of seven-membered ring precursors with C3 synthons, typically active methylene (B1212753) compounds.

Nozoe Azulene (B44059) Synthesis from Tropolone (B20159) Derivatives

The Nozoe synthesis is a cornerstone in azulene chemistry, originally utilizing tropolone and its derivatives. The general principle involves the condensation of a tropone-type compound with a reagent containing an active methylene group. While direct synthesis from tropolone itself is complex, its derivatives, such as tropone (B1200060) ethers or halotropones, serve as effective precursors. The reaction of a 2-substituted tropone with a reagent like cyanoacetamide or diethyl malonate in the presence of a base leads to the formation of the azulene ring system. The synthesis of related 2-quinolyl-1,3-tropolone derivatives involves an acid-catalyzed reaction, highlighting the versatility of tropolones in forming fused ring systems. nih.gov The mechanism for forming the tropolone system in these related syntheses proceeds through aldol (B89426) condensation, cyclization, and subsequent oxidation. nih.gov

Synthesis via 2-Chlorotropone (B1584700) as a Starting Material

A more direct and widely employed precursor is 2-chlorotropone. This starting material readily reacts with nucleophiles, making it an excellent substrate for azulene synthesis. The reaction of 2-chlorotropone with active methylene compounds like diethyl malonate or ethyl cyanoacetate (B8463686) in the presence of a base such as sodium ethoxide is a common pathway. This reaction proceeds via a nucleophilic substitution on the tropone ring, followed by an intramolecular cyclization and condensation to yield the azulene-1,3-dicarboxylate framework. Subsequent chemical transformations would be required to introduce the 2-amino group to arrive at the final target compound. A related compound, diethyl 2-chloroazulene-1,3-dicarboxylate, is itself a valuable intermediate for further reactions. researchgate.netrsc.org

Base-Catalyzed Approaches Utilizing Active Methylene Reagents

The fundamental reaction for constructing the this compound core is the base-catalyzed condensation of a seven-membered ring electrophile with a nucleophile derived from an active methylene compound. The choice of base and solvent is critical for reaction efficiency. Strong bases like sodium ethoxide or potassium tert-butoxide are commonly used to deprotonate the active methylene reagent, creating a potent nucleophile. The reaction of this nucleophile with a tropone derivative initiates the ring-closure process.

The selection of the active methylene reagent determines the substituents at the 1- and 3-positions of the azulene ring. For the title compound, reagents such as diethyl malonate and a nitrogen source (like cyanoacetamide) are required. Often, the synthesis proceeds by first forming an azulene with other groups at the 2-position, which are later converted to an amino group. The use of various bases and active methylene compounds is a versatile strategy for producing a wide range of substituted azulenes. nih.gov

Table 1: Representative Base-Catalyzed Azulene Synthesis Conditions This table illustrates general conditions for base-catalyzed azulene synthesis, not exclusively for the title compound, but representative of the methodology.

| Entry | Active Methylene Compound | Base | Solvent | Typical Temperature |

|---|---|---|---|---|

| 1 | Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol | Reflux |

| 2 | Ethyl Cyanoacetate | Sodium Ethoxide (NaOEt) | Ethanol | Reflux |

| 3 | Malononitrile | Pyridine | Pyridine | Reflux |

| 4 | Cyanoacetamide | Sodium Ethoxide (NaOEt) | Ethanol | Reflux |

Modern Advancements in Synthetic Protocols

Recent research has focused on improving the efficiency of established routes and developing new catalytic methods, particularly for the derivatization of the azulene core once it is formed.

Optimization of Reaction Conditions and Reagents

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key areas of optimization include the choice of solvent, base, temperature, and reaction time. researchgate.net For instance, screening various organic solvents such as DMF, CHCl₃, THF, and acetonitrile (B52724) has shown that polar aprotic solvents can often enhance reaction rates and yields. researchgate.net The concentration of the base and the stoichiometry of the reactants are also fine-tuned to suppress side reactions. Microwave-assisted synthesis has emerged as a modern technique to dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating. mdpi.com

Table 2: Example of Solvent Screening for Optimization This data is illustrative of a typical solvent screening process in organic synthesis.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethanol | 80 | 12 | 65 |

| 2 | THF | 65 | 12 | 82 |

| 3 | Acetonitrile | 80 | 8 | 85 |

| 4 | DMF | 100 | 6 | 78 |

| 5 | Toluene | 110 | 12 | 55 |

Catalytic Approaches in Azulene Synthesis (e.g., Palladium-mediated reactions for derivatization)

While the core synthesis of the azulene ring is typically a condensation reaction, modern catalytic methods, especially those mediated by palladium, are indispensable for the subsequent functionalization of the molecule. researchgate.net These techniques are not used to build the azulene core itself but to add diverse substituents to a pre-formed azulene, a process often termed derivatization.

For example, a common strategy involves synthesizing an intermediate like Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate. nih.govcolour-synthesis.com This bromo-derivative serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, or Buchwald-Hartwig reactions. These powerful methods allow for the introduction of alkynyl, aryl, or other complex groups onto the azulene seven-membered ring with high precision and in good yields. nih.gov

A specific example is the Sonogashira coupling of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate with an alkyne like 3-ethynylthiophene. nih.gov This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst, effectively creates a new carbon-carbon bond at the 6-position of the azulene ring. nih.gov Such catalytic derivatizations are key to developing azulene-based materials for advanced applications. researchgate.net

Table 3: Example of Palladium-Catalyzed Derivatization of an Azulene Intermediate Based on the Sonogashira reaction reported for a derivative of the title compound. nih.gov

| Starting Material | Reagent | Catalyst System | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate | 3-ethynylthiophene | PdCl₂(PPh₃)₂, CuI, PPh₃ | Diisopropylamine / THF | Reflux, 10h | Diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate | 75 |

Reactivity and Derivatization Chemistry of Diethyl 2 Aminoazulene 1,3 Dicarboxylate

Electrophilic Substitution Reactions

The inherent electron-rich nature of the five-membered ring in azulene (B44059) typically directs electrophilic attack to the 1- and 3-positions. However, in diethyl 2-aminoazulene-1,3-dicarboxylate, these positions are blocked. This substitution pattern redirects electrophilic attack to other positions on the azulene core, and also allows for reactivity centered on the amino group.

Direct halogenation studies on this compound are not extensively detailed in the provided research. However, the synthesis and use of its halogenated derivatives, particularly at the 6-position, are well-established. For instance, diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate is a commonly used starting material for further functionalization, indicating that methods for its preparation exist. oup.comnih.gov Generally, for azulene systems where the 1- and 3-positions are occupied, electrophilic substitution, such as halogenation, is known to occur at the 5- and 7-positions of the seven-membered ring.

The amino group at the 2-position of this compound is a key functional handle for a variety of transformations initiated by diazotization. The reaction of the amino group with nitrosating agents, such as sodium nitrite or isoamyl nitrite, generates a diazonium salt intermediate. This intermediate is highly reactive and can undergo several subsequent reactions, leading to a diverse array of products, including diazo-quinones, deaminated azulenes, and halogenated derivatives through substitution pathways.

The diazotization of 2-aminoazulene derivatives can lead to the formation of unique diazo-azulenoquinone structures. When diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate is treated with sodium nitrite in a mixture of dioxane and sulfuric acid, the primary product is the corresponding 5-bromo-2-diazo-2,6-azulenoquinone derivative. This transformation involves a formal oxidation of the azulene ring system concurrently with the diazotization of the amino group.

Deamination, the replacement of the amino group with a hydrogen atom, is a common outcome of diazotization reactions. The diazotization of this compound has been shown to yield the deamination product, diethyl azulene-1,3-dicarboxylate. Similarly, the 6-bromo analogue, diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, can be deaminated to diethyl 6-bromoazulene-1,3-dicarboxylate. oup.com This reaction is typically performed by treating the diazonium salt with a reducing agent, such as sodium hypophosphite, in a process that quenches the diazonium intermediate. oup.com

The diazonium group can be replaced by a halogen in a Sandmeyer-type reaction. This provides a method to introduce halogens at the 2-position of the azulene core. For example, when the diazotization of diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate is carried out with isoamyl nitrite in the presence of hydrogen chloride, a 2,6-dichloroazulene derivative is formed. In this reaction, the amino group is replaced by a chlorine atom, and an unexpected substitution of the bromine atom at the 6-position with chlorine also occurs.

Table 1: Products from the Diazotization of this compound and its 6-Bromo Derivative

| Starting Material | Reagents & Conditions | Major Product(s) |

| This compound | Diazotization | Diethyl azulene-1,3-dicarboxylate (Deamination product) |

| Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate | Sodium nitrite, dioxane-sulfuric acid | 5-bromo-2-diazo-2,6-azulenoquinone derivative |

| Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate | Sulfuric acid, sodium nitrite, followed by sodium hypophosphite | Diethyl 6-bromoazulene-1,3-dicarboxylate (Deamination product) oup.com |

| Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate | Isoamyl nitrite, hydrogen chloride, dry benzene | Diethyl 2,6-dichloroazulene-1,3-dicarboxylate |

Diazotization Reactions

Nucleophilic Reactions at the Azulene Scaffold

While the azulene ring is generally more susceptible to electrophilic attack, nucleophilic reactions can occur, particularly on derivatives bearing electron-withdrawing groups or leaving groups. Studies on diethyl 2-chloroazulene-1,3-dicarboxylate, a compound structurally related to the diazonium salt intermediate of the title compound, provide insight into the nucleophilic reactivity of this azulene scaffold. rsc.org

Reactions with strong nucleophiles like Grignard reagents, phenyllithium, or methyllithium proceed via an addition-oxidation mechanism. rsc.org The nucleophile attacks the electron-deficient azulene ring, and subsequent dehydration with an oxidizing agent like tetrachloro-1,2-benzoquinone restores the aromatic azulene system. rsc.org The regioselectivity of the attack is influenced by both electronic factors and steric hindrance. For Grignard reagents, the order of reactivity at different positions is 2 > 4 > 6. rsc.org

Table 2: Nucleophilic Addition-Oxidation Reactions on Diethyl 2-chloroazulene-1,3-dicarboxylate

| Reagent | Position(s) of Attack | Product Type |

| Grignard Reagents | 2, 4, 6 | 2-, 4-, and 6-substituted azulene derivatives |

| Phenyllithium | 2, 4, 6 | 2-, 4-, and 6-substituted azulene derivatives |

| Methyllithium | 2, 4, 6 | 2-, 4-, and 6-substituted azulene derivatives |

Data derived from reactions on diethyl 2-chloroazulene-1,3-dicarboxylate as a model for the scaffold's reactivity. rsc.org

Transesterification Processes Involving Ester Moieties

The ester groups at the 1- and 3-positions of this compound (DEAA) are amenable to transesterification, allowing for the synthesis of various dialkyl esters. Research has demonstrated that this transformation can be effectively catalyzed by a combination of a titanium alkoxide and a cesium salt.

Specifically, the reaction of DEAA with an alcohol, such as isopropanol or allyl alcohol, in the presence of titanium tetraisopropoxide (Ti(OiPr)4) and cesium carbonate (Cs2CO3) at elevated temperatures leads to the corresponding dialkyl 2-aminoazulene-1,3-dicarboxylate. The process requires both the titanium catalyst and the cesium salt to proceed efficiently. This method provides a facile route to modify the ester functionalities, which can be useful for tuning the physical and chemical properties of the molecule.

Detailed findings from a study on the transesterification of DEAA are presented below.

Table 1: Catalytic Transesterification of this compound (DEAA)

| Reactant (DEAA) | Alcohol | Catalyst System | Temperature | Time (h) | Product | Conversion (%) |

|---|---|---|---|---|---|---|

| 0.17 mmol | Isopropanol (15 mL) | Ti(OiPr)4 (0.087 mmol), Cs2CO3 (0.026 mmol) | 80°C | 6 | Diisopropyl 2-aminoazulene-1,3-dicarboxylate | Determined by ¹H NMR |

Oxidative Coupling and Dimerization Reactions

The synthesis of dimeric azulene structures, or biazulenes, represents a significant area of azulene chemistry. While direct oxidative coupling of this compound is not prominently reported, dimerization is effectively achieved through modern cross-coupling methodologies. These reactions typically involve the coupling of a haloazulene derivative with an azulenylboronic acid or ester, a strategy that falls under the umbrella of the Suzuki-Miyaura cross-coupling reaction.

This approach allows for the controlled formation of C-C bonds between two azulene units at specific positions. For example, the synthesis of Diethyl 2′-amino-[2,6′-biazulene]-1′,3′-dicarboxylate has been achieved, demonstrating the viability of creating complex, dimeric structures derived from the parent 2-aminoazulene scaffold. Such reactions are crucial for the development of new materials with extended π-conjugated systems, which may possess interesting optical and electronic properties.

Functional Group Transformations and Derivatization at the Amino and Ester Positions

The presence of both amino and ester functional groups allows for a wide range of derivatization reactions, enabling the synthesis of a diverse library of azulene-based compounds.

Transformations at the Amino Position:

The amino group at the 2-position can be readily transformed into other functionalities. A key reaction involves the aromatic nucleophilic substitution (SNAr) of the corresponding 2-chloroazulene derivative with various amines to generate N-substituted derivatives. For instance, the reaction of diethyl 2-chloroazulene-1,3-dicarboxylate with anilines yields 2-arylaminoazulene derivatives.

These N-aryl derivatives serve as important precursors for more complex heterocyclic systems. Through Brønsted acid-catalyzed intramolecular cyclization, 1,3-diethoxycarbonyl-2-arylaminoazulenes can be converted into azuleno[2,1-b]quinolones, a class of azulene-fused quinolones. This transformation demonstrates a powerful strategy for building polycyclic aromatic systems incorporating the azulene nucleus.

Transformations at the Ester Positions:

The diethyl ester groups can undergo various transformations typical of carboxylic esters. One of the most fundamental reactions is hydrolysis to the corresponding dicarboxylic acid. This is often achieved by treatment with a base, such as sodium hydroxide in an alcohol-ether mixture, followed by acidification.

Furthermore, the reactivity of the azulene core and its ester groups with organometallic reagents has been investigated. Reactions of diethyl azulene-1,3-dicarboxylate derivatives with Grignard reagents or organolithium compounds can lead to addition at the azulene ring, typically at the 2-, 4-, and 6-positions. While the ester groups can also be targeted by these strong nucleophiles, the reaction conditions and the specific substitution pattern on the azulene ring dictate the regioselectivity of the attack.

Table 2: Summary of Functional Group Transformations

| Functional Group | Reagent/Condition | Transformation | Product Class |

|---|---|---|---|

| Amino (via 2-chloro precursor) | Anilines, Reflux | SNAr Reaction | Diethyl 2-arylaminoazulene-1,3-dicarboxylates |

| N-Arylamino | Brønsted acid (e.g., PPA), 140°C | Intramolecular Cyclization | Azuleno[2,1-b]quinolones |

| Diethyl Ester | NaOH, Ethanol | Hydrolysis | 2-Aminoazulene-1,3-dicarboxylic acid |

Advanced Spectroscopic and Structural Characterization of Diethyl 2 Aminoazulene 1,3 Dicarboxylate and Its Derivatives

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy reveals the nature of the frontier molecular orbitals and the influence of the molecular environment on the electronic structure of Diethyl 2-aminoazulene-1,3-dicarboxylate and its derivatives.

UV-Visible Spectroscopy for Electronic Transitions (Soret and Q bands)

The electronic absorption spectrum of azulene (B44059) and its derivatives is distinct from that of its isomer naphthalene, characterized by a visible absorption band that is responsible for its blue color. The spectrum is typically defined by transitions to the first (S₁) and second (S₂) excited states. In the context of porphyrin chemistry, which shares a similar descriptive nomenclature for its intense absorption bands, the high-energy band is often referred to as the Soret (or B) band and the lower-energy bands are called Q bands. For azulene derivatives, the absorption in the near-UV region corresponds to the S₀ → S₂ transition (Soret-like band), while the absorption at lower energies in the visible region is due to the S₀ → S₁ transition (Q-like band).

The introduction of an amino group at the 2-position and carboxylate groups at the 1- and 3-positions significantly perturbs the electronic structure of the azulene core. These substituents, acting as an electron-donating group (EDG) and electron-withdrawing groups (EWGs) respectively, create a "push-pull" system. This configuration facilitates an intramolecular charge transfer (ICT) character in the electronic transitions. For a closely related azulene-based fluorescent probe, the absorption maximum was observed at a wavelength (λ_abs) of 335 nm. This intense absorption is characteristic of the S₀ → S₂ transition, typical for such functionalized azulenes.

Investigation of Solvatofluorochromic Properties

Solvatofluorochromism, the change in fluorescence emission color with solvent polarity, is a hallmark of fluorophores possessing an intramolecular charge transfer (ICT) character. In this compound, the electron-donating amino group and the electron-withdrawing dicarboxylate groups establish this ICT nature.

Studies on similar azulene-based ICT fluorophores demonstrate a pronounced positive solvatofluorochromism. For instance, the fluorescence emission of one such probe shifts from 483 nm in a phosphate-buffered saline (PBS) solution containing methanol (B129727) to longer wavelengths in more polar environments. This red-shift indicates that the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents. This property is crucial for developing sensors, as changes in the local environment's polarity can be transduced into a measurable optical signal. The equilibrium between different conformers in solution can also be influenced by the solvent, sometimes leading to dual fluorescence emissions.

Protonation-Dependent Fluorescence Behavior

The fluorescence of this compound is highly sensitive to pH due to the presence of the basic amino group. At neutral to slightly alkaline pH (e.g., pH 7-8), the compound exhibits strong fluorescence. This is the region where the amino group is in its neutral, electron-donating state, enabling the efficient ICT process that leads to emission.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure and conformation of molecules in solution. For this compound, ¹H and ¹³C NMR spectra provide definitive confirmation of the covalent structure by identifying the chemical environments of each hydrogen and carbon atom.

In related 2-amino-pyrrole derivatives, NMR studies, including ¹H-¹³C HSQC, have been used to show the independent coupling of protons to their corresponding carbon signals. For azulene systems, temperature-dependent NMR studies can reveal dynamic processes, such as the restricted rotation around the C-N amide bond in N-acylated piperazines, which results in the observation of distinct conformers (rotamers) at low temperatures. While specific conformational analysis data for this compound is not detailed in the provided search results, analysis of similar systems suggests that the partial double bond character of the C2-N bond, due to resonance with the azulene ring and ester groups, could lead to hindered rotation and potentially distinct NMR signals for the two ethyl groups if the rotation is slow on the NMR timescale. An NMR study of a related azulene derivative at different pH values confirmed its stability across a range of conditions, although it did show a downfield shift of aryl resonances at low pH, consistent with protonation.

X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures

X-ray diffraction on single crystals provides the most definitive information about the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for the parent compound this compound was not found, a detailed analysis of the closely related derivative, Diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate , offers significant insight.

Key structural features observed in the derivative include:

Intramolecular Hydrogen Bonding: The amino group's hydrogen atoms form strong intramolecular hydrogen bonds with the carbonyl oxygens of the two ethoxycarbonyl groups.

Molecular Geometry: The azulene core is nearly planar. The ethoxycarbonyl groups are slightly inclined with respect to the azulene ring, with angles of 7.0(2)° and 5.7(2)°.

Supramolecular Structure: In the crystal lattice, molecules form inversion dimers. These dimers are linked by pairs of intermolecular N—H···O hydrogen bonds, creating a robust R₂²(12) ring motif. These dimers then arrange into stacks along a crystallographic axis, and sheets are formed through C—H···π interactions.

These findings suggest that the parent compound likely adopts a similar planar structure stabilized by intramolecular hydrogen bonds and forms comparable hydrogen-bonded dimer motifs in the solid state.

Table 1: Crystallographic Data for Diethyl 2-amino-6-[(thiophen-3-yl)ethynyl]azulene-1,3-dicarboxylate

| Parameter | Value |

|---|---|

| Chemical Formula | C₂₂H₁₉NO₄S |

| Formula Weight | 393.44 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c (assumed from common packing, though not explicitly stated in abstract) |

| a (Å) | 22.2429 (5) |

| b (Å) | 5.5039 (1) |

| c (Å) | 32.8340 (8) |

| β (°) | 102.914 (1) |

| Volume (ų) | 3917.96 (15) |

| Z | 8 |

| Temperature (K) | 296 |

Other Advanced Spectroscopic Techniques (e.g., X-ray Photoemission Spectroscopy for electronic states in materials)

X-ray Photoemission Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It works by irradiating a material with X-rays and measuring the kinetic energy of electrons that are emitted from the top few nanometers of the surface.

For organic and organometallic compounds like azulene derivatives, XPS can provide valuable information about the chemical bonding environment. For example, theoretical calculations of the XPS spectra for azulene have been performed to understand the differences in its electronic structure when it is a free molecule, in a molecular crystal, or adsorbed on a metal surface. These calculations help in interpreting experimental spectra by simulating the core-level binding energies.

In the context of this compound, XPS could be used to:

Confirm Elemental Composition: Verify the presence and relative ratios of Carbon, Nitrogen, and Oxygen.

Probe Chemical States: Distinguish between the different chemical

Theoretical and Computational Investigations of Diethyl 2 Aminoazulene 1,3 Dicarboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Energetics

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure and energetics of complex organic molecules like diethyl 2-aminoazulene-1,3-dicarboxylate. DFT calculations allow for a detailed understanding of how the substituents modify the intrinsic properties of the azulene (B44059) nucleus. The azulene core is a non-alternant aromatic hydrocarbon known for its polarized structure, arising from electron donation from the seven-membered ring to the five-membered ring.

The introduction of a powerful electron-donating amino group at the 2-position and two electron-withdrawing diethyl carboxylate groups at the 1- and 3-positions creates a significant push-pull effect. DFT studies are employed to calculate the ground-state electronic energy, electron density distribution, and the energies of molecular orbitals. These calculations reveal that the amino group substantially increases the electron density of the five-membered ring, while the carboxylate groups withdraw electron density, primarily influencing the local electronic environment.

Energetic studies using DFT focus on determining the molecule's stability. This includes calculating the total electronic energy and the heats of formation. By comparing the energies of different isomers or related substituted azulenes, computational chemists can predict the thermodynamic stability of this compound. These energetic calculations are also fundamental for modeling the thermodynamics of chemical reactions involving the molecule. researchgate.netresearchgate.net

Analysis of Molecular Orbital Characteristics (HOMO-LUMO gap) and Electron Density Distributions

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that correlates with chemical reactivity and the electronic excitation energy.

For this compound, DFT calculations show that the amino and carboxylate substituents have a profound effect on the frontier orbitals. The electron-donating amino group raises the energy of the HOMO, while the electron-withdrawing carboxylate groups lower the energy of the LUMO. This combined effect leads to a significant reduction in the HOMO-LUMO gap compared to unsubstituted azulene. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more chemically reactive. mdpi.com Introducing specific functional groups is a known strategy to narrow the HOMO-LUMO gap, which is advantageous for developing novel organic semiconductor materials. researchgate.netbeilstein-journals.orgnih.gov

Electron density distribution maps generated from DFT calculations visualize the electronic landscape of the molecule. In this compound, a high electron density is localized on the nitrogen atom of the amino group and the oxygen atoms of the carboxylate groups. The azulene core's inherent polarization is amplified, with the five-membered ring being particularly electron-rich and the seven-membered ring being comparatively electron-deficient. This distribution is key to predicting sites of electrophilic and nucleophilic attack.

Table 1: Representative Calculated HOMO-LUMO Gaps of Azulene Derivatives This table presents illustrative data based on typical findings in computational studies of azulene systems to demonstrate the influence of substituents. Actual values can vary with the specific DFT functional and basis set used.

| Compound | Substituents | Typical Calculated HOMO-LUMO Gap (eV) | Key Observation |

| Azulene | None | ~2.5 - 3.0 | Reference gap for the core system. |

| 2-Aminoazulene | Electron-donating | ~2.2 - 2.6 | Amino group raises HOMO, slightly reducing the gap. |

| 1,3-Dicarboxylate Azulene | Electron-withdrawing | ~2.0 - 2.4 | Carboxylate groups lower LUMO, reducing the gap. |

| This compound | Push-Pull System | ~1.8 - 2.2 | Combined effect significantly narrows the gap. researchgate.netbeilstein-journals.org |

Prediction and Calculation of Dipole Moments and Charge Distributions

The non-alternant nature of the azulene skeleton gives it a notable dipole moment, a rare feature for a hydrocarbon. researchgate.net Computational methods are highly effective for predicting and quantifying this property. The dipole moment of this compound is calculated by determining the precise charge distribution across the entire molecule.

The molecular dipole moment arises from the vector sum of all bond dipoles. In this molecule, the primary contributors are:

The intrinsic dipole of the azulene core, pointing from the seven-membered ring to the five-membered ring.

The strong dipole of the C-N bond and the lone pair of the amino group.

The significant dipoles of the two C=O bonds in the ester groups.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful asset for elucidating the mechanisms of chemical reactions. For this compound, DFT can be used to map out the potential energy surfaces for various transformations. mdpi.com This involves locating and calculating the energies of reactants, transition states, intermediates, and products.

A key area of study is electrophilic aromatic substitution. In unsubstituted azulene, electrophilic attack occurs preferentially at the 1 and 3 positions. researchgate.net Since these positions are blocked in this compound, any further substitution must occur on the seven-membered ring (typically at the 4, 6, or 8 positions) or at the amino group. DFT calculations can predict the most likely site of attack by modeling the transition state energies for each possible pathway. The pathway with the lowest activation barrier is the most kinetically favored. For instance, studies on the reactions of similar azulene dicarboxylates with Grignard reagents have shown that substitution patterns can be rationalized by considering both electronic effects and steric hindrance. rsc.org

Furthermore, computational models can investigate reactions at the functional groups, such as acylation of the amino group or hydrolysis of the esters. By calculating the reaction thermodynamics (ΔH, ΔG) and activation energies, these models provide deep mechanistic insight that can guide synthetic efforts. researchgate.net

Conformational Analysis through Computational Methods

The presence of two flexible ethyl ester groups means that this compound can exist in multiple conformations due to rotation around single bonds. Computational methods are used to perform a conformational analysis to identify the most stable spatial arrangements of the molecule. mdpi.comnih.gov

The analysis involves systematically rotating the dihedral angles associated with the ester groups and calculating the relative energy of each resulting conformer. However, a dominant structural feature in this molecule significantly restricts its conformational freedom. Crystallographic studies on closely related derivatives reveal an almost planar geometry for the core structure, which is stabilized by strong intramolecular hydrogen bonds between the hydrogen atoms of the amino group and the carbonyl oxygen atoms of the adjacent ester groups. nih.govdoaj.org

Computational models corroborate this finding, showing that conformers featuring these N-H···O hydrogen bonds are significantly lower in energy than conformers where the ester groups are rotated away. These hydrogen bonds create two five-membered intramolecular rings, which lock the ester groups into a specific orientation relative to the azulene plane, thereby enforcing a largely planar and rigid structure.

Simulation of Supramolecular Interactions (e.g., Host-Guest Chemistry)

Beyond the single molecule, computational methods can simulate how this compound interacts with itself and with other molecules to form larger, ordered structures known as supramolecular assemblies. nih.gov These interactions are non-covalent and include hydrogen bonding, π-π stacking, and van der Waals forces.

Experimental crystal structure data for a related derivative shows that molecules pair up to form inversion dimers through intermolecular N-H···O hydrogen bonds. nih.govdoaj.org DFT calculations can model this dimerization process, predicting the geometry and calculating the binding energy of the dimer. These simulations can quantify the strength of the hydrogen bonds holding the dimer together.

Furthermore, these models can explore how the dimers interact with each other. For example, simulations can identify and characterize C-H···π interactions, where a C-H bond from an ethyl group or the azulene ring of one dimer interacts with the π-electron cloud of an adjacent azulene ring. nih.gov By simulating these varied interactions, computational chemistry helps explain the observed crystal packing and can predict how the molecule might behave in host-guest systems or self-assemble on surfaces, which is crucial for its application in materials science.

Future Research Directions and Emerging Paradigms

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While established routes to diethyl 2-aminoazulene-1,3-dicarboxylate and its precursors exist, future research is geared towards developing more efficient, selective, and sustainable synthetic strategies. Current methods often rely on multi-step sequences and transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, starting from halogenated azulenes like diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate. nih.govcolour-synthesis.com

Future advancements will likely focus on:

Catalyst Development: The exploration of catalysts beyond palladium, including rhodium, iridium, gold, iron, nickel, and copper, has already begun to show promise in the functionalization of the azulene (B44059) skeleton. researchgate.net Future work could uncover more cost-effective and environmentally benign catalysts that offer higher turnover numbers and operate under milder conditions. Gold-catalyzed one-pot reactions, for instance, represent a promising avenue for simplifying synthetic protocols. researchgate.net

C-H Activation: Direct C-H functionalization is an emerging paradigm that circumvents the need for pre-functionalized starting materials (e.g., haloazulenes). Developing methods to selectively activate and functionalize the C-H bonds of the azulene core in this compound would represent a significant leap in synthetic efficiency, reducing step counts and waste.

Green Chemistry Approaches: A shift towards more sustainable practices is anticipated. This includes the use of eco-friendly reaction media, such as deep eutectic solvents, and catalyst-free methodologies where possible. nih.gov The goal is to develop syntheses that are not only efficient but also minimize environmental impact. nih.gov

| Synthetic Strategy | Precursor Example | Key Features | Potential Improvement |

| Cross-Coupling | Diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate nih.gov | High reliability, good for derivatization | More sustainable catalysts, lower catalyst loading |

| One-Pot Reactions | Diarylbutadiynes with trimethoxybenzene researchgate.net | Step economy, reduced purification | Broader substrate scope, improved regioselectivity |

| C-H Activation | Unfunctionalized azulene core | Atom economy, fewer steps | Control of regioselectivity, higher yields |

Unveiling Undiscovered Reactivity Profiles for Broadened Derivatization Capabilities

The known reactivity of the azulene nucleus is characterized by electrophilic substitution, which typically occurs at the 1- and 3-positions. researchgate.net In this compound, these positions are blocked, directing attention to the other positions on the seven-membered ring. Future research will aim to unlock new reactivity patterns to expand its utility as a versatile chemical scaffold.

Key areas for exploration include:

Regiodivergent Functionalization: While reactions with strong nucleophiles like Grignard reagents and organolithiums have shown substitution at various positions (2, 4, and 6), controlling the regioselectivity remains a challenge. rsc.org Future work will likely involve the use of advanced ligand-controlled catalysis to steer reactions towards a single desired position, enabling the synthesis of specific isomers that are currently difficult to access. nih.gov

Exploiting the Amino Group: The 2-amino group is not merely a passive substituent; it significantly influences the electronic properties of the azulene core, enabling fluorescence. researchgate.net Its nucleophilic character can be harnessed for further derivatization, such as the formation of amides, sulfonamides, or its use as a directing group in metal-catalyzed reactions to functionalize adjacent positions.

Post-Functionalization of Complex Adducts: Creating more complex architectures, such as biazulenes or azulene-fused polycyclic aromatic hydrocarbons (PAHs), opens up new avenues for reactivity. researchgate.netacs.org The study of the chemical behavior of these larger systems, derived from the parent compound, will be crucial for developing next-generation materials.

Advanced Theoretical Approaches for Predictive Materials Design

Computational chemistry is an indispensable tool for understanding and predicting the properties of azulene-based systems. Advanced theoretical approaches are set to play a more proactive role in guiding the design of new materials derived from this compound.

Emerging paradigms in this area include:

DFT and Beyond: Density Functional Theory (DFT) is already used to study the electronic structure, aromaticity, and stability of azulene-based materials like "azulphenes" (analogs of graphenes). researchgate.net Future studies will employ more sophisticated methods to accurately predict excited-state properties, charge transport characteristics, and non-linear optical responses, which are critical for optoelectronic applications.

Machine Learning and AI: By training algorithms on existing experimental and computational data, machine learning models can rapidly screen virtual libraries of this compound derivatives. This can predict molecules with optimized properties—such as a specific HOMO-LUMO gap, dipole moment, or absorption wavelength—before committing to their synthesis.

Simulating Complex Environments: Research will move beyond single-molecule calculations to simulating the behavior of these molecules in realistic environments, such as in thin films, in solution, or at interfaces with inorganic materials. These simulations will provide insights into molecular packing, intermolecular interactions, and their impact on bulk material properties, which are crucial for designing devices like organic field-effect transistors (OFETs). acs.orgresearchgate.net

Integration into Hybrid Organic-Inorganic Functional Materials

The functional groups of this compound—the amino group and the two carboxylate esters—make it an ideal candidate for integration into hybrid materials. The carboxylate groups, particularly after hydrolysis to carboxylic acids, can act as powerful binding sites for metal ions, while the amino group offers an additional coordination site.

Future research directions are expected to focus on:

Metal-Organic Frameworks (MOFs): Using the dicarboxylic acid derivative of the title compound as an organic linker to construct MOFs. The unique electronic properties and dipole moment of the azulene core could impart novel functionalities to the resulting frameworks, such as gas separation, catalysis, or semiconductivity.

Surface-Modified Nanoparticles: Anchoring the molecule onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles, or metal oxides). The azulene derivative could serve as a chromophoric or electroactive surface ligand, modifying the properties of the nanoparticle and creating hybrid systems for applications in photonics and electronics.

Contribution to Advanced Analytical Techniques beyond Sensing

While azulene derivatives are explored as sensors, this compound and its derivatives can also contribute to the fundamental toolkit of analytical chemistry in roles other than direct analyte detection.

Future applications may include:

Chiral Chromatography: Axially chiral biazulenes have been synthesized and separated using High-Performance Liquid Chromatography (HPLC) on chiral stationary phases. researchgate.net Derivatives of this compound could be developed as the chiral stationary phase itself, leveraging the rigid and asymmetric structures that can be built from the azulene scaffold to perform enantioselective separations of other molecules.

Derivatization Reagents: The compound's inherent chromophore (responsible for its color) and potential for fluorescence can be exploited. It could be developed into a derivatizing agent that reacts with colorless or non-fluorescent analytes, tagging them with a strongly absorbing or emitting azulene unit to enable their quantification via UV-Vis spectroscopy or fluorescence detection at high sensitivity.

Spectroscopic Probes and Standards: The unique and sharp absorption bands in the visible region make azulene derivatives excellent candidates for use as wavelength and absorbance standards in spectroscopy. Furthermore, their stimuli-responsive nature could be harnessed to create probes that report on local environments, such as solvent polarity or viscosity, through shifts in their spectroscopic signals. nih.gov

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Diethyl 2-aminoazulene-1,3-dicarboxylate?

- The compound is synthesized via the Nozoe azulene synthesis , starting from this compound. Key steps include:

- Amino group substitution : The amino group at the 2-position is replaced with halogens (Cl, Br, I) using reagents like isoamyl nitrite and chlorotrimethylsilane, yielding intermediates for further functionalization .

- Bromination : Selective bromination at the 6-position occurs under mild conditions, producing diethyl 2-amino-6-bromoazulene-1,3-dicarboxylate, a precursor for nucleophilic substitution .

- Decarboxylation : Acidic hydrolysis (e.g., concentrated H₂SO₄) followed by thermal decarboxylation removes the ester groups, yielding azulene derivatives .

Q. How is the compound structurally characterized?

- X-ray crystallography is the gold standard for determining its crystal structure. For example:

- Monoclinic crystal system (space group C2/c) with lattice parameters a = 22.2429 Å, b = 5.5039 Å, c = 32.8340 Å, and β = 102.914° .

Q. What safety protocols are critical for handling this compound?

- Storage : Keep under lock (P405) in a cool, dry environment away from oxidizers .

- First aid : Flush eyes/skin with water for 15+ minutes upon contact; use fume hoods to prevent inhalation .

- Waste disposal : Follow local regulations for organic solvents and azulene derivatives (P501) .

Advanced Research Questions

Q. How can regioselective functionalization at the 6-position be achieved?

- Bromination : React this compound with Br₂ in acetic acid to exclusively brominate the 6-position .

- Nucleophilic substitution : Replace Br with groups like CN (using CuCN in DMF) or OCH₃ (using NaOMe in MeOH) .

- Borylation : Use isoamyl nitrite and chlorotrimethylsilane with pinacolborane to install a boronate ester at the 6-position for cross-coupling reactions .

Q. How to troubleshoot unexpected reaction products (e.g., dimethylamino instead of cyano substitution)?

- Mechanistic insight : In DMF solvent, partial hydrolysis can produce dimethylamine, leading to unintended substitution (e.g., Br → N(CH₃)₂ instead of Br → CN) .

- Mitigation : Use anhydrous conditions, alternative solvents (e.g., THF), or adjust stoichiometry of CuCN to suppress side reactions .

- Analytical validation : Combine HPLC, mass spectrometry, and ¹H-NMR to identify byproducts and optimize reaction pathways.

Q. What are its applications in materials science or sensing?

- Fluoride sensing : The boronate ester derivative (NAz-6-Bpin) acts as a colorimetric chemosensor for fluoride ions in aqueous/alcoholic media. Fluoride binding induces a visible color shift (purple → blue) due to electronic changes in the azulene core .

- Synthetic intermediates : The 6-bromo derivative is a precursor for synthesizing π-conjugated polymers with tunable optoelectronic properties .

Data Contradiction Analysis

Q. How to resolve discrepancies in decarboxylation yields?

- Issue : Acidic hydrolysis of diethyl 6-methoxyazulene-1,3-dicarboxylate may yield inconsistent diacid formation due to competing conjugate base generation .

- Solution : Optimize acid strength (e.g., H₂SO₄ vs. HCl) and temperature. Monitor reaction progress via TLC or in situ IR spectroscopy.

Q. Why do nitration reactions favor N-nitration over C-nitration?

- Observation : Nitration of this compound with Cu(NO₃)₂ in acetic anhydride produces N-nitro derivatives (e.g., diethyl 2-nitroaminoazulene-1,3-dicarboxylate) instead of the expected 6-nitro product .

- Explanation : The amino group’s nucleophilicity directs nitration to the N-atom. For C-nitration, use directing groups (e.g., Br) or switch to electrophilic nitrating agents (e.g., HNO₃/H₂SO₄) .

Methodological Tables

| Property | Value | Method |

|---|---|---|

| Crystal system | Monoclinic (C2/c) | X-ray diffraction |

| Molecular weight | 393.44 g/mol | Elemental analysis |

| λₘₐₓ (UV-Vis) | 580 nm (in CH₂Cl₂) | Spectroscopy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.